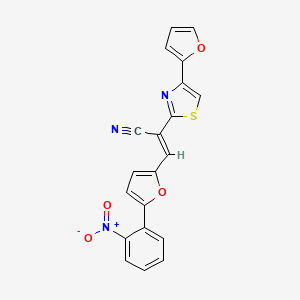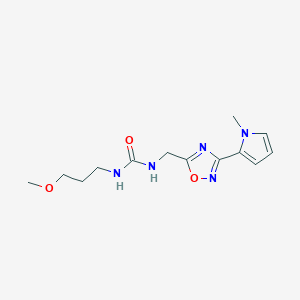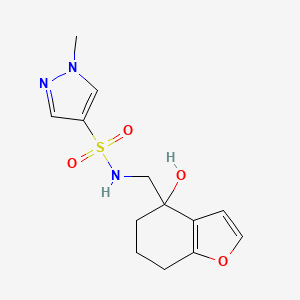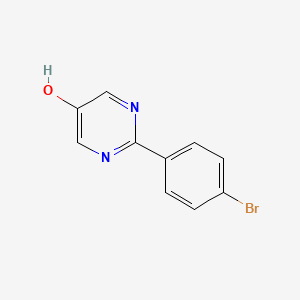
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues The compound (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile, with its furan and thiophene derivatives, is significant in medicinal chemistry. These derivatives are part of bioactive molecules, particularly in the structure of purine and pyrimidine nucleobases, nucleosides, and their analogues. They exhibit various bioactivities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian properties, due to their structural components and bioisosteric replacement of aryl substituents with heteroaryl ones (Ostrowski, 2022).
Structure-Activity Relationships in Thiophene Derivatives The compound's thiophene structure-activity relationships have been extensively studied. Thiophene derivatives demonstrate a wide spectrum of therapeutic properties, influenced by their molecular structures and the specific biological test systems. However, the activity pattern is not consistent, and the interchange of the thiophene ring with various aromatic rings doesn't result in a superiority of any molecular structure consistently (Drehsen & Engel, 1983).
Reactions of Arylmethylidene Derivatives The arylmethylidene derivatives of 3H-furan-2-ones, a part of the compound's structure, engage in various reactions with nucleophilic agents, leading to a wide range of bioactive molecules. The nature of these reactions is influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. The derivatives offer a diverse portfolio of bioactive compounds, including amides, pyrrolones, and benzofurans, among others (Kamneva, Anis’kova, & Egorova, 2018).
properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S/c21-11-13(20-22-16(12-28-20)19-6-3-9-26-19)10-14-7-8-18(27-14)15-4-1-2-5-17(15)23(24)25/h1-10,12H/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYOFDJOELIXQF-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2414034.png)


![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2414039.png)
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide](/img/structure/B2414044.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)
